3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoro substituents on the benzene ring, a hydroxyethoxy group, and a thiophene ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting from a difluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with an appropriate acid chloride or anhydride to form the benzamide.
Ether Formation: The hydroxyethoxy group can be introduced via an etherification reaction.
Thienyl Substitution: Finally, the thiophene ring can be attached through a substitution reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro groups and the thiophene ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the hydroxyethoxy and thiophene groups.
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the difluoro substituents.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the difluoro and hydroxyethoxy groups.
Uniqueness
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of difluoro substituents, hydroxyethoxy group, and thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c16-11-4-3-10(8-12(11)17)15(20)18-9-13(21-6-5-19)14-2-1-7-22-14/h1-4,7-8,13,19H,5-6,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFRRSUYMTKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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